Technical Monograph: N-sec-Butylacetamide
Technical Monograph: N-sec-Butylacetamide
The following technical guide is structured to provide an authoritative, in-depth analysis of N-sec-Butylacetamide, specifically addressing the needs of research and development professionals.
CAS Registry Number: 1189-05-5 Chemical Family: Secondary Carboxylic Acid Amides Version: 2.0 (Scientific Reference)
Executive Technical Summary
N-sec-Butylacetamide (N-(1-methylpropyl)acetamide) is a secondary amide characterized by the acetylation of sec-butylamine. While often conflated with its structural isomers—specifically the solid N-tert-butylacetamide (CAS 762-84-5) and the linear N-butylacetamide (CAS 1119-49-9)—this compound possesses distinct physicochemical properties driven by the chirality and steric profile of the sec-butyl group.
In pharmaceutical development, the sec-butyl moiety serves as a critical hydrophobic pharmacophore, often utilized to modulate the lipophilicity and metabolic stability of drug candidates. This guide synthesizes the chemical identity, synthesis protocols, and analytical characterization of CAS 1189-05-5.
Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7][8][9]
The distinction between butyl isomers is non-trivial in synthetic planning. N-sec-Butylacetamide exists as a racemate unless synthesized from enantiopure amines.
| Property | Specification |
| CAS Number | 1189-05-5 |
| IUPAC Name | N-(1-methylpropyl)acetamide |
| Synonyms | N-sec-Butylacetamide; Acetamide, N-(1-methylpropyl)- |
| Molecular Formula | C₆H₁₃NO |
| Molecular Weight | 115.17 g/mol |
| Physical State | Liquid to low-melting solid (Isomer dependent) |
| Boiling Point | ~117 °C (at reduced pressure, 9 mmHg) [Predicted/Analogous] |
| Solubility | Soluble in ethanol, DMSO, chloroform; mod.[1][2][3] soluble in water |
| Chirality | Contains one stereocenter (C2 of butyl chain); usually racemic |
Critical Technical Note: Do not confuse with N-tert-butylacetamide (CAS 762-84-5), which is a crystalline solid (mp 98°C) often used in Ritter reactions. The steric bulk of the sec-butyl group in CAS 1189-05-5 is less hindering than the tert-butyl, altering reactivity rates in hydrolysis and N-alkylation.
Synthesis & Production Protocols
Core Synthetic Pathway: Acylation of sec-Butylamine
The most robust method for generating high-purity N-sec-butylacetamide is the nucleophilic acyl substitution of sec-butylamine with acetic anhydride. This route is preferred over acetyl chloride for milder conditions and easier workup.
Reaction Logic
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Nucleophile: sec-Butylamine (primary amine, hindered).
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Electrophile: Acetic Anhydride.[4]
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Base/Catalyst: Triethylamine (Et₃N) or Pyridine (scavenges acetic acid byproduct).
Step-by-Step Protocol
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Setup: Equip a 250 mL 3-neck round-bottom flask with a magnetic stir bar, addition funnel, and nitrogen inlet.
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Charge: Add sec-butylamine (100 mmol) and Dichloromethane (DCM, 50 mL) . Cool to 0°C in an ice bath.
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Base Addition: Add Triethylamine (110 mmol) to the solution.
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Acylation: Dropwise add Acetic Anhydride (105 mmol) over 30 minutes. Note: Exothermic reaction; maintain temp < 10°C.
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Reaction: Allow to warm to room temperature (25°C) and stir for 4 hours. Monitor via TLC (SiO₂, 5% MeOH in DCM).
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Workup:
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Wash reaction mixture with 1M HCl (2 x 30 mL) to remove unreacted amine/pyridine.
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Wash with Sat. NaHCO₃ (2 x 30 mL) to neutralize acetic acid.
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Wash with Brine (1 x 30 mL).
-
-
Isolation: Dry organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure (Rotavap).
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Purification: If necessary, purify via vacuum distillation or silica gel column chromatography (Ethyl Acetate/Hexane gradient).
Reaction Pathway Visualization
The following diagram illustrates the mechanistic flow and workup logic.
Figure 1: Synthetic pathway for N-sec-Butylacetamide via acetylation, highlighting critical workup steps for impurity removal.
Analytical Characterization (Self-Validating Data)
To validate the identity of CAS 1189-05-5, researchers should look for specific spectroscopic signatures. The chirality of the sec-butyl group creates distinct splitting patterns.
Nuclear Magnetic Resonance (¹H NMR)
Solvent: CDCl₃, 400 MHz
| Chemical Shift (δ) | Multiplicity | Integration | Assignment | Structural Logic |
| 5.5 - 6.5 | Broad Singlet | 1H | NH | Amide proton; shift varies with concentration/H-bonding. |
| 3.8 - 4.0 | Multiplet | 1H | CH | Methine proton at the chiral center (deshielded by N). |
| 1.95 | Singlet | 3H | CO-CH₃ | Acetyl methyl group; characteristic sharp singlet. |
| 1.4 - 1.5 | Multiplet | 2H | CH₂ | Methylene protons of the ethyl group. |
| 1.12 | Doublet | 3H | CH-CH₃ | Methyl group attached to chiral center. |
| 0.90 | Triplet | 3H | CH₂-CH₃ | Terminal methyl of the ethyl group. |
Infrared Spectroscopy (FT-IR)
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3280–3300 cm⁻¹: N-H stretching (secondary amide).
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1640–1655 cm⁻¹: C=O stretching (Amide I band) – Strong diagnostic peak.
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1540–1560 cm⁻¹: N-H bending (Amide II band).
Applications in Drug Development
Pharmacophore Scaffold
N-sec-Butylacetamide serves as a model for introducing the sec-butyl group into peptide mimetics. The sec-butyl moiety is isosteric with the side chain of Isoleucine , making this acetamide a valuable fragment in:
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Peptidomimetics: Designing protease inhibitors where isoleucine residues are critical for binding.
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Lipophilicity Tuning: The sec-butyl group adds lipophilicity (LogP ~0.9) without the rigid bulk of a tert-butyl group or the flexibility of an n-butyl group.
Case Study: Immune Modulation
Research indicates that derivatives of N-sec-butylacetamide, such as 2-(benzhydrylsulfinyl)-N-sec-butylacetamide , exhibit biological activity. In macrophage studies (RaW 264.7 cells), such derivatives have been shown to enhance phagocytic activity and cytokine production (IL-17, TNF-α), suggesting the N-sec-butylacetamide core is a stable, bio-compatible scaffold for immunomodulatory drugs [1].
Safety & Handling (Precautionary Principle)
While specific toxicological data for CAS 1189-05-5 is less abundant than for common solvents, it must be handled as a Category 2 Irritant based on the properties of the acetamide class.
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Hazard Statements (GHS Class):
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H315: Causes skin irritation.
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H319: Causes serious eye irritation.
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H335: May cause respiratory irritation.
-
-
PPE Requirements: Nitrile gloves (0.11 mm min thickness), safety goggles, and fume hood ventilation are mandatory during synthesis due to the volatility of the amine precursor.
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Storage: Hygroscopic. Store in a desiccator or tightly sealed under inert gas (Argon/Nitrogen).
References
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Alia, E. T., Al-Salman, H. N. K., Jabir, M. S., Sulaiman, G. M., Mohammed, H. A., & Abomughaid, M. M. (2024). 2-(Benzhydryl sulfinyl)-N-sec-butylacetamide isolated from fig fruits as a potential immune response modulator. Cogent Food & Agriculture, 10(1). [Link]
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National Institute of Standards and Technology (NIST). (2025).[5][1][6][4][7][8] Acetamide, N-(1-methylpropyl)- (CAS 1189-05-5).[2] NIST Chemistry WebBook, SRD 69. [Link][9]
-
PubChem. (2025).[6] N-sec-Butylacetamide (Compound CID 347477).[1] National Library of Medicine. [Link]
Sources
- 1. N-sec-Butylacetamide | C6H13NO | CID 347477 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Acetamide, N-(1-methylpropyl)- (CAS 1189-05-5) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 3. prepchem.com [prepchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. spectrabase.com [spectrabase.com]
- 6. N-Butylacetamide | C6H13NO | CID 61265 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. fishersci.com [fishersci.com]
- 9. sec-Butylamine [webbook.nist.gov]
